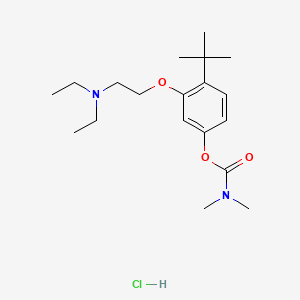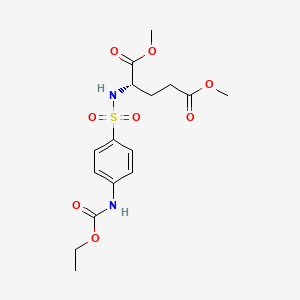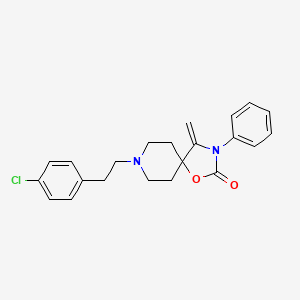
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organosilicon compound It features a unique structure with a trifluoromethyl group, an iodine atom, and a bicyclic framework containing oxygen, nitrogen, and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane typically involves multiple steps. One common route starts with the preparation of the trifluoromethyl iodide precursor. This precursor is then reacted with a silabicyclo compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with molecular targets through its functional groups. The trifluoromethyl and iodine groups can participate in various chemical reactions, while the bicyclic framework provides structural stability. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl-(3,3,3-trifluoro-1-iodopropyl)silane: This compound shares the trifluoromethyl and iodine groups but lacks the bicyclic framework.
Trifluoromethyl iodide: A simpler compound with only the trifluoromethyl and iodine groups.
1-Iodo-3,3,3-trifluoropropane: Similar in structure but without the additional oxygen, nitrogen, and silicon atoms.
Uniqueness
1-(3,3,3-Trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is unique due to its complex bicyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
112330-84-4 |
|---|---|
Molekularformel |
C9H15F3INO3Si |
Molekulargewicht |
397.20 g/mol |
IUPAC-Name |
1-(3,3,3-trifluoro-1-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H15F3INO3Si/c10-9(11,12)7-8(13)18-15-4-1-14(2-5-16-18)3-6-17-18/h8H,1-7H2 |
InChI-Schlüssel |
REHIOHLQSDYMGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















